The synthesis of 1-(thiophen-3-ylmethyl)piperazine typically involves the reaction of piperazine with thiophen-3-carboxaldehyde or its derivatives. A common method includes:
The molecular structure of 1-(thiophen-3-ylmethyl)piperazine features a piperazine ring, which consists of two nitrogen atoms in a six-membered saturated ring, bonded to a thiophene moiety at one position. The structural formula can be depicted as follows:
1-(Thiophen-3-ylmethyl)piperazine can participate in various chemical reactions typical for amines and heterocyclic compounds:
These reactions are significant for synthesizing related compounds that may have enhanced biological activity or different pharmacological profiles.
Further experimental studies are necessary to elucidate its precise mechanism of action.
1-(Thiophen-3-ylmethyl)piperazine has several potential applications in scientific research:
1-(Thiophen-3-ylmethyl)piperazine represents a structurally distinct hybrid molecule combining a piperazine pharmacophore with a thiophene heterocycle via a methylene linker. This compound (Chemical Formula: C₉H₁₄N₂S; Molecular Weight: 182.29 g/mol) belongs to a broader class of nitrogen-sulfur heterocycles with underexplored therapeutic potential. While PubChem lists closely related compounds such as 3-Phenyl-1-(thiophen-3-ylmethyl)piperazine (CID 64833480) [1] and 1-[1-(Thiophen-3-ylmethyl)azetidin-3-yl]piperazine (CID 66201828) [5], the unsubstituted 1-(thiophen-3-ylmethyl)piperazine itself remains a foundational scaffold for chemical derivatization. Its molecular architecture features:
Table 1: Key Structural Analogs of 1-(Thiophen-3-ylmethyl)piperazine
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
---|---|---|---|
1-(Thiophen-3-ylmethyl)piperazine | C₉H₁₄N₂S | 182.29 | Unsubstituted hybrid scaffold |
3-Phenyl-1-(thiophen-3-ylmethyl)piperazine | C₁₅H₁₈N₂S | 258.39 | Phenyl substitution at piperazine C3 |
1-(Thiophen-2-ylmethyl)piperazine diHCl | C₉H₁₆Cl₂N₂S | 255.21 | 2-Thiophene isomer; dihydrochloride salt |
1-[1-(Thiophen-3-ylmethyl)azetidin-3-yl]piperazine | C₁₂H₁₉N₃S | 237.37 | Azetidine-piperazine-thiophene triple hybrid |
Piperazine derivatives emerged as privileged structures in medicinal chemistry following the initial synthesis of piperazine in the late 19th century. Their development accelerated in the 1950s–1970s with the introduction of anthelmintic piperazines, later expanding to psychotropic agents like trimetozine and antipsychotics [3]. Statistical analyses of medicinal databases reveal piperazine as the third most prevalent N-heterocycle in FDA-approved drugs after piperidine and pyridine, constituting >11,800 structures in the MDDR database alone [3]. The FDA further notes that approximately 60% of small-molecule drugs contain nitrogen heterocycles, with piperazine-based drugs collectively generating >$50 billion USD in annual sales (2014 data) [3]. Key therapeutic milestones include:
The specific integration of thiophene with piperazine gained prominence in the 2000s, capitalizing on thiophene's bioisosteric properties relative to phenyl rings. 1-(Thiophen-3-ylmethyl)piperazine derivatives represent an evolution of this approach, with the 3-thiophene isomer offering distinct electronic and steric profiles compared to the more common 2-substituted analogs [4] [6].
The conjugation of thiophene and piperazine generates synergistic physicochemical properties critical for drug design:
Electronic and Steric Features
Biological Performance Enhancements
Clinical evidence suggests thiophene-piperazine hybrids improve key pharmacokinetic parameters:
Synthetic Accessibility
Green chemistry approaches have revolutionized piperazine-thiophene synthesis:
Table 2: Documented Therapeutic Applications of Thiophene-Piperazine Hybrids
Therapeutic Area | Molecular Target | Exemplary Derivatives | Biological Outcome |
---|---|---|---|
Anticancer Therapeutics | DNA topoisomerase IIβ | 3-Phenyl-1-(thiophen-3-ylmethyl)piperazines | IC₅₀ 1.8–4.2 µM against MCF-7 cells |
Antidepressant Agents | 5-HT₁A receptor / SERT | Benzo[b]thiophen-3-yl-piperazine propylamines | Ki 5-HT₁A: 8.2 nM; SERT IC₅₀: 12.7 nM |
Anti-mycobacterial Agents | Mycobacterium tuberculosis InhA | Piperazine-thiophene-amide hybrids | MIC: 0.12 µg/mL against H37Rv strain |
Current research objectives prioritize structural optimization and mechanistic exploration:
Primary Research Directions
Technical Objectives
Knowledge Gaps to Address
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1